

An In-depth Technical Guide to the Physical Properties of Ethylethynylcarbinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Pentyn-3-ol**

Cat. No.: **B1209153**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethylethynylcarbinol, also known as **1-Pentyn-3-ol**. The information herein is curated for professionals in research and development, offering precise data, detailed experimental protocols for its verification, and a logical workflow for its characterization.

Ethylethynylcarbinol (CAS: 4187-86-4) is an organic compound classified as an alkyne alcohol. Its molecular structure, featuring a hydroxyl group on the third carbon of a five-carbon chain with a terminal triple bond, imparts specific physical and chemical characteristics relevant to its application in organic synthesis, particularly as a pharmaceutical intermediate.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Core Physical Properties

The fundamental physical constants of Ethylethynylcarbinol are critical for its handling, purification, and application in synthetic chemistry. These properties dictate the conditions required for storage, reactions, and downstream processing.

Data Summary

The quantitative physical properties of Ethylethynylcarbinol are summarized in the table below for easy reference and comparison.

Physical Property	Value	Conditions
Molecular Formula	C_5H_8O	
Molecular Weight	84.12 g/mol	
Boiling Point	124-127 °C	at 760 mmHg
Melting Point	-24.1 °C	(estimate)[4][5]
Density	0.975 g/mL	at 25 °C[5][6]
Refractive Index (n_D)	1.434	at 20 °C[4][5][6]
Water Solubility	Slightly soluble	[1][3][4][5]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physical properties of Ethylethynylcarbinol. These protocols are designed to be conducted in a controlled laboratory setting.

Determination of Boiling Point (Micro-Scale Method)

The boiling point is a crucial indicator of a liquid's purity.[7] The micro-reflux method is suitable when only a small volume of the sample is available.[3][8]

Apparatus:

- Small test tube (e.g., 10x75 mm)
- Capillary tube (sealed at one end)
- Thermometer (-10 to 200 °C)
- Heating apparatus (e.g., aluminum block on a hot plate or Thiele tube with heating oil)
- Clamps and stand

Procedure:

- Add approximately 0.5 mL of Ethylethynylcarbinol to the small test tube.
- Place the capillary tube into the test tube with its open end down.
- Secure the test tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.
- Immerse the assembly into the heating apparatus. The heat should be applied to the side arm of the Thiele tube or the aluminum block.^[8]
- Heat the apparatus gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands.
- Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the liquid has reached its boiling point.
- Stop heating and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.^[8] Record this temperature.
- For accuracy, repeat the determination twice and average the results.

Determination of Density

Density is determined by measuring the mass of a known volume of the liquid.^[9]

Apparatus:

- Pycnometer (specific gravity bottle) or a graduated cylinder (10 mL) and an electronic balance
- Water bath set to 25 °C
- Electronic balance (accurate to ± 0.001 g)

Procedure (Using a Graduated Cylinder):

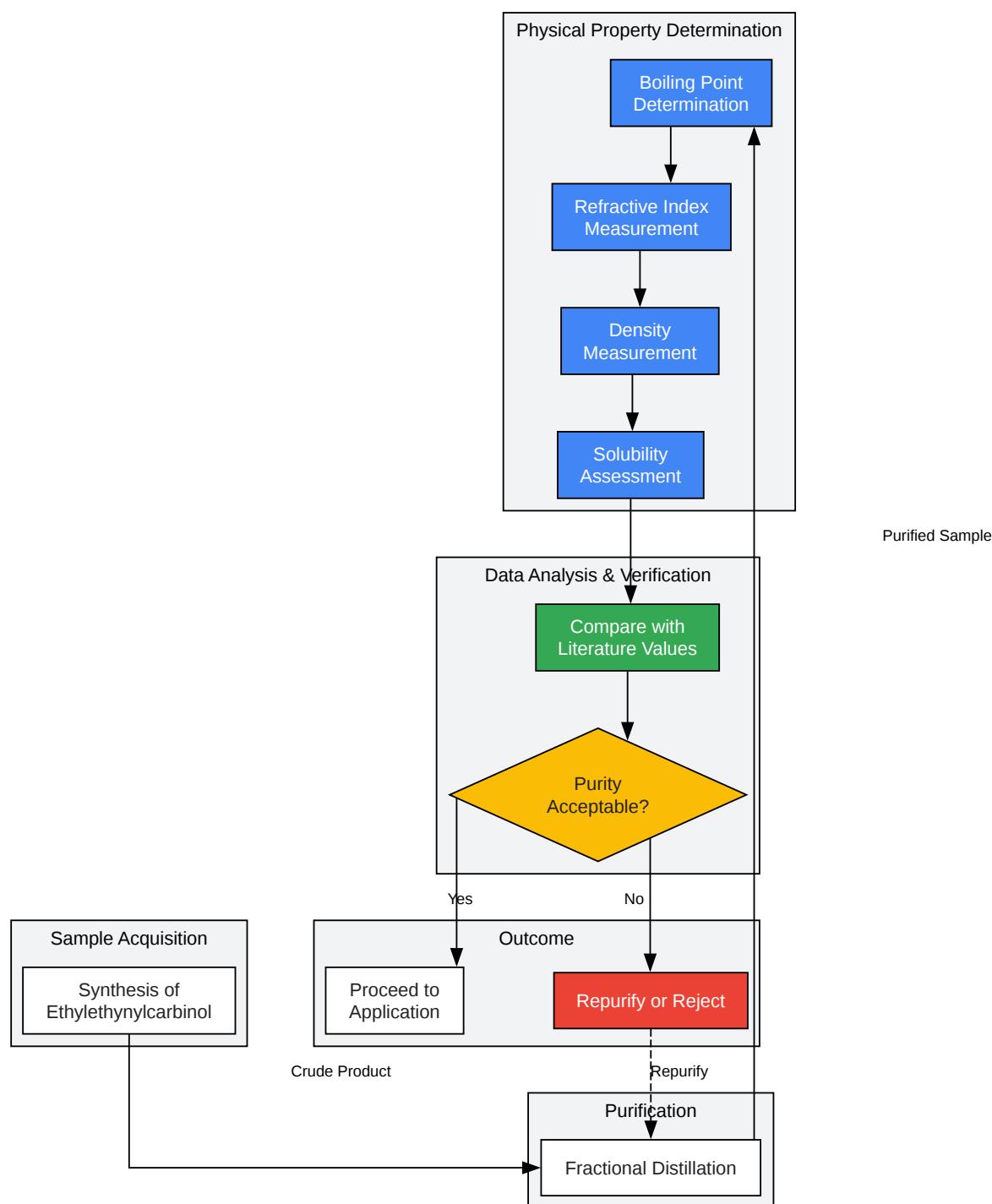
- Place a clean, dry 10 mL graduated cylinder on the electronic balance and tare the mass to zero.
- Carefully add Ethylethynylcarbinol to the graduated cylinder until a precise volume is reached (e.g., 5.0 mL). Read the volume from the bottom of the meniscus.[\[10\]](#)
- Place the filled cylinder back on the balance and record the mass of the liquid.
- Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).
- To ensure accuracy, perform the measurement at a controlled temperature (25 °C) by allowing the sample to equilibrate in a water bath. Repeat the measurement and average the results.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a sensitive measure of purity for liquids.

Apparatus:

- Abbe refractometer
- Constant temperature water bath (20 °C)
- Dropper or pipette
- Ethanol and lens paper


Procedure:

- Turn on the refractometer and the attached water bath, ensuring the temperature is stable at 20 °C.
- Clean the prism surfaces of the refractometer using a soft lens paper moistened with ethanol and allow it to dry completely.
- Using a clean dropper, place 2-3 drops of Ethylethynylcarbinol onto the lower prism surface.

- Close the prisms firmly.
- Look through the eyepiece and turn the adjustment knob until the light and dark fields are brought into view.
- Sharpen the dividing line between the fields by adjusting the chromaticity screw.
- Center the sharp dividing line exactly on the crosshairs of the eyepiece.
- Press the "Read" button or look at the scale to obtain the refractive index value.
- Clean the prisms thoroughly after the measurement.

Characterization Workflow

The logical flow for the complete physical characterization of a synthesized or procured sample of Ethylethynylcarbinol is crucial for ensuring its identity and purity before its use in further applications.

[Click to download full resolution via product page](#)

Caption: Workflow for the purification and physical characterization of Ethylethynylcarbinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Pentyn-3-ol, 98% | Fisher Scientific [fishersci.ca]
- 2. CAS 4187-86-4: 1-Pentyn-3-ol | CymitQuimica [cymitquimica.com]
- 3. 1-PENTYN-3-OL | 4187-86-4 [chemicalbook.com]
- 4. 1-Pentyn-3-ol | lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. 1-pentyn-3-ol [stenutz.eu]
- 7. 1-Penten-3-ol CAS#: 616-25-1 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 1-Pentyn-3-ol, 3-methyl- (CAS 77-75-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. 3-Methyl-1-pentyn-3-ol | 77-75-8 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethylethynylcarbinol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1209153#physical-properties-of-ethylethynylcarbinol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com